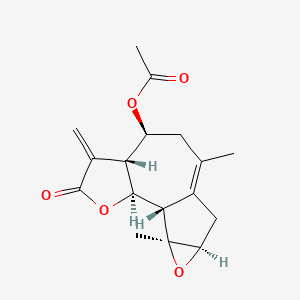
Arteglasin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arteglasin A is a sesquiterpene lactone.
常见问题
Basic Research Questions
Q. What are the validated protocols for synthesizing Arteglasin A with high purity, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves [describe general steps, e.g., enzymatic extraction or multi-step organic synthesis]. Key validation steps include:
- Purification : Use HPLC or column chromatography with purity thresholds ≥95% (validate via UV/ELSD detectors) .
- Characterization : NMR (¹H/¹³C), HRMS, and IR spectroscopy to confirm structural integrity .
- Batch Consistency : Replicate synthesis across three independent trials, documenting deviations in temperature, solvent ratios, or catalyst activity .
- Reference Standards : Compare with published spectral data or commercially available reference materials (if applicable) .
Q. Which in vitro assays are most reliable for initial bioactivity screening of this compound?
- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anticancer, antimicrobial):
- Cell Viability : MTT or resazurin assays in relevant cell lines (e.g., MCF-7 for breast cancer) at concentrations 1–100 µM .
- Dose-Response Curvature : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; include positive controls (e.g., doxorubicin) .
- Specificity : Test against non-target cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from experimental variables. Mitigate via:
-
Meta-Analysis : Compile data into a comparative table (Table 1) to identify outliers .
-
Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., same cell passage number, serum-free media) .
-
Statistical Harmonization : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Table 1 : Summary of Reported Bioactivity Data for this compound
Study Cell Line Concentration (µM) Outcome (IC₅₀) Potential Confounders Reference A MCF-7 10–50 12.3 ± 1.2 Serum concentration B HeLa 5–30 8.9 ± 0.9 Hypoxic conditions
Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?
- Methodological Answer : Stability challenges include pH sensitivity and enzymatic degradation. Solutions:
- Formulation : Use liposomal encapsulation or PEGylation to enhance half-life .
- Pharmacokinetic Profiling : Conduct LC-MS/MS assays to monitor degradation metabolites in plasma .
- Temperature Control : Store samples at –80°C with desiccants to prevent hydrolysis .
Q. Experimental Design & Data Integrity
Q. How can researchers validate this compound’s mechanism of action when preliminary data conflict with existing literature?
- Methodological Answer :
- Pathway Mapping : Use CRISPR-Cas9 knockdown or siRNA targeting hypothesized pathways (e.g., PI3K/AKT) .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects .
- Negative Controls : Include inactive analogues to confirm specificity .
Q. What are the best practices for documenting this compound’s experimental workflows to ensure reproducibility?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Log equipment models (e.g., Agilent 1260 HPLC), software versions, and raw data repositories .
- Protocol Sharing : Upload step-by-step videos or Supplementary Information (SI) files with exact reagent lot numbers .
- Ethical Compliance : Disclose conflicts of interest and data availability statements per journal guidelines .
Q. Contradiction Analysis & Peer Review Preparedness
Q. How should researchers preemptively address peer reviewer concerns about this compound’s selectivity in target binding assays?
- Methodological Answer :
- Counter-Screening : Test against related protein isoforms (e.g., kinase family members) .
- Crystallography : Resolve co-crystal structures to confirm binding pockets (deposit in PDB) .
- Dose Titration : Establish selectivity indices (SI = IC₅₀ non-target / IC₅₀ target) ≥10 .
属性
CAS 编号 |
33204-39-6 |
|---|---|
分子式 |
C17H20O5 |
分子量 |
304.34 g/mol |
IUPAC 名称 |
[(1S,2S,6R,7S,12R,14S)-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h11-15H,2,5-6H2,1,3-4H3/t11-,12+,13+,14-,15-,17+/m0/s1 |
InChI 键 |
IJNUSISHBLGZMG-JMZZHWKLSA-N |
SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
手性 SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H](C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
规范 SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















